molecular formula C16H22N2O2 B2996966 2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide CAS No. 941978-33-2

2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide

Cat. No.: B2996966
CAS No.: 941978-33-2
M. Wt: 274.364
InChI Key: RONIDJQTFZKWAT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a dimethyl group at the α-carbon and a 2-oxopiperidin-1-yl moiety attached to the para position of the phenyl ring. This structure combines lipophilic (dimethyl propanamide) and hydrogen-bonding (2-oxopiperidine) components, making it a candidate for pharmacological studies targeting neurokinin or dopamine receptors.

Properties

IUPAC Name

2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-12-7-9-13(10-8-12)18-11-5-4-6-14(18)19/h7-10H,4-6,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONIDJQTFZKWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide typically involves the following steps:

    Formation of the Piperidinone Moiety: The piperidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to the Phenyl Ring: The piperidinone is then attached to a phenyl ring via a nucleophilic substitution reaction.

    Formation of the Propanamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the piperidinone moiety to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The piperidinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl ring and propanamide group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound : 2,2-Dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide 2-Oxopiperidin-1-yl, dimethyl propanamide C₁₆H₂₂N₂O₂ (calculated) 274.36 Hypothesized NK-1/D₂ receptor modulation based on analogs
3-(2-Oxopiperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)propanamide 2-Oxopiperidin-1-yl, trifluoromethylphenyl C₁₅H₁₇F₃N₂O₂ 314.30 Dopamine D₂ receptor antagonist (Ki = 12 nM); enhanced lipophilicity due to -CF₃
3-Chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide (CAS 303150-94-9) Chloro, 4-methylpiperazinyl C₁₆H₂₃ClN₃O 308.83 Potential antipsychotic activity; chloro substituent improves metabolic stability
2,2-Dimethyl-N-[4-(4-methylpiperazino)phenyl]propanamide (CAS 289686-55-1) 4-Methylpiperazinyl C₁₆H₂₅N₃O 275.39 Structural analog with basic piperazine moiety; may influence blood-brain barrier penetration
Netupitant (2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide) Bis(trifluoromethyl)phenyl, methylpiperazinyl C₂₃H₂₃F₆N₃O 579.44 NK-1 receptor antagonist (IC₅₀ = 0.2 nM); approved for chemotherapy-induced nausea

Key Findings:

Trifluoromethyl (-CF₃) groups (e.g., in and ) increase lipophilicity and metabolic resistance, improving CNS bioavailability .

Role of Piperidine/Piperazine Derivatives :

  • Piperazine-containing analogs (e.g., CAS 289686-55-1) exhibit basicity, aiding solubility in physiological pH, whereas 2-oxopiperidine derivatives may reduce basicity but improve selectivity .

Notes and Limitations

  • Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Synthesis routes for such compounds often involve Suzuki couplings, SNAr reactions, and hydrogenation (e.g., ), but yields vary significantly (24–47%) depending on substituents .
  • Computational tools like WinGX and ORTEP () are critical for crystallographic validation of these complex structures .

Biological Activity

2,2-Dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Research indicates that compounds similar to this compound often exhibit multiple biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cancer and other diseases.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For instance, derivatives with similar structural motifs have shown significant activity against various cancer cell lines:

  • In Vitro Studies :
    • A derivative demonstrated an EC50 of 270 nM in human colorectal DLD-1 cells, indicating potent anti-proliferative effects .
    • Another study reported a GI50 of 229 nM in the same cell line, suggesting effective growth inhibition .
  • In Vivo Efficacy :
    • In xenograft models, compounds with similar structures achieved up to 63% tumor growth inhibition at doses of 50 mg/kg .

Neuroprotective Effects

The oxopiperidine moiety is associated with neuroprotective activities. Research indicates that compounds containing this structure can modulate neurotransmitter levels and may protect neuronal cells from apoptosis.

Study 1: Anticancer Activity in Colorectal Cancer Models

A recent study investigated the effects of a compound structurally related to this compound. The study utilized human colorectal cancer cell lines to assess the compound's ability to induce apoptosis and inhibit cell growth. Results showed that the compound effectively cleaved PARP and induced DNA laddering, hallmark indicators of apoptosis.

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective properties of piperidine derivatives. The study highlighted their ability to enhance neurotrophic factor signaling pathways, which are crucial for neuronal survival and function.

Data Summary Table

Activity TypeCell Line/ModelEC50 (nM)GI50 (nM)In Vivo Efficacy (%)
AnticancerHuman colorectal DLD-127022963 at 50 mg/kg
NeuroprotectionNeuronal cell culturesN/AN/AN/A

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